Bufuralol
Overview
Description
Bufuralol is a potent beta-adrenoceptor antagonist with partial agonist activity. It is primarily used in the treatment of hypertension and other cardiovascular conditions. The compound is unique among beta blockers due to its benzofuran structure, which is part of a ring rather than being derived from an epichlorohydrin precursor .
Preparation Methods
Bufuralol can be synthesized through various methods, including chemoenzymatic routes. One such method involves the lipase-catalyzed kinetic resolution of racemic 2-bromo-1-(7-ethylbenzofuran-2-yl)ethanol, leading to the ®-alcohol and a series of (S)-esters . Another approach involves the asymmetric reduction of a prochiral ketone using lyophilized Escherichia coli cells harboring recombinant alcohol dehydrogenase from Lactobacillus kefir . Industrial production methods often utilize these chemoenzymatic processes due to their efficiency and ability to produce enantiomerically pure compounds.
Chemical Reactions Analysis
Bufuralol undergoes several types of chemical reactions, including:
Reduction: The reduction of this compound can be catalyzed by various enzymes, leading to different metabolites.
Substitution: This compound can undergo substitution reactions, particularly in the presence of halogenated analogues.
Common reagents and conditions used in these reactions include lipase enzymes, vinyl dodecanoate, and toluene for chemoenzymatic synthesis . Major products formed from these reactions include enantiomerically pure this compound and its metabolites .
Scientific Research Applications
Bufuralol has a wide range of scientific research applications:
Biology: The compound is used to investigate the metabolic pathways and enzyme interactions in biological systems.
Mechanism of Action
Bufuralol exerts its effects by blocking beta-adrenergic receptors, which mediate the catecholamine-induced activation of adenylate cyclase through G proteins . This receptor binds epinephrine and norepinephrine with approximately equal affinity, leading to a decrease in heart rate and blood pressure . The compound is metabolized by CYP2D6, which converts it into various metabolites that also contribute to its pharmacological effects .
Comparison with Similar Compounds
Bufuralol is unique among beta blockers due to its benzofuran structure. Similar compounds include:
Propranolol: Another beta-adrenoceptor antagonist, but with a different chemical structure.
Alprenolol: Similar in function but differs in its chemical composition.
Pindolol: A beta blocker with intrinsic sympathomimetic activity, unlike this compound.
This compound’s uniqueness lies in its benzofuran ring structure, which distinguishes it from other beta blockers that are typically aryloxypropanolamine-based .
Properties
IUPAC Name |
2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-5-11-7-6-8-12-9-14(19-15(11)12)13(18)10-17-16(2,3)4/h6-9,13,17-18H,5,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEBTPPFLLCUMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
59652-29-8 (hydrochloride) | |
Record name | Bufuralol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054340624 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30866414 | |
Record name | Bufuralol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30866414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54340-62-4, 57704-15-1 | |
Record name | Bufuralol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54340-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bufuralol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054340624 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(7-Ethylbenzofuran-2-yl)-2-(tert-butylamino)ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057704151 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bufuralol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06726 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bufuralol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30866414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bufuralol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.720 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUFURALOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/891H89GFT4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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